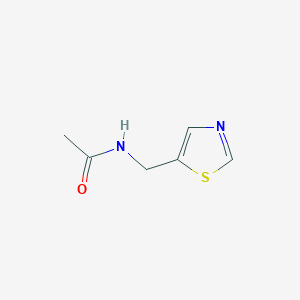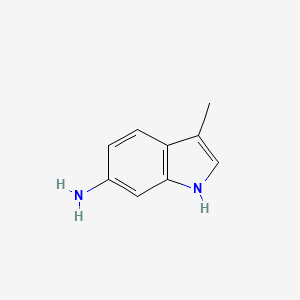
3-Methyl-1h-indol-6-amine
Vue d'ensemble
Description
3-Methyl-1H-indol-6-amine is a research chemical with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-indol-6-amine consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes two electrons to the aromatic system, making the indole ring aromatic .Physical And Chemical Properties Analysis
3-Methyl-1H-indol-6-amine has a molecular weight of 146.19 g/mol . The boiling point is 355.6±22.0°C at 760 mmHg . More specific physical and chemical properties are not detailed in the available literature.Applications De Recherche Scientifique
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been reported as antiviral agents .
- Method : Specific derivatives like 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate were prepared and tested .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Anti-inflammatory Activity
-
Anticancer Activity
- Field : Oncology
- Application : Certain indole derivatives have shown potential as anticancer agents .
- Method : Compound 7d was tested for its ability to induce cell apoptosis in a dose-dependent manner .
- Results : Compound 7d was found to inhibit polymerization of tubulin via a consistent way with colchicine, suggesting it could be a potential agent for the further development of tubulin polymerization inhibitors .
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activity
-
Medicinal Applications with Metal Complexes
- Field : Medicinal Chemistry
- Application : Indole-containing metal complexes have shown significant biological activity .
- Method : Specific indole-containing metal complexes were synthesized and tested for their medicinal applications .
- Results : The results of these studies are not specified in the source .
Safety And Hazards
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis for indole derivatives, including 3-Methyl-1h-indol-6-amine, continues to attract the attention of the chemical community .
Propriétés
IUPAC Name |
3-methyl-1H-indol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBCJYBSVUJBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1h-indol-6-amine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756063.png)
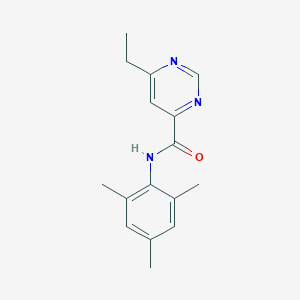
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)
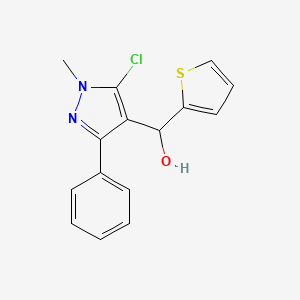
![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)
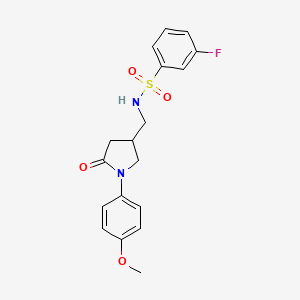
![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)
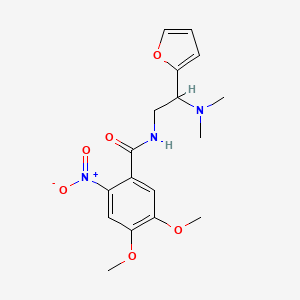
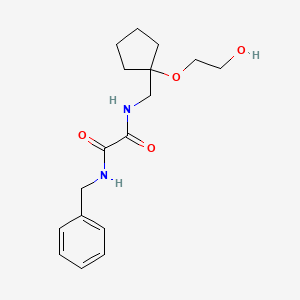
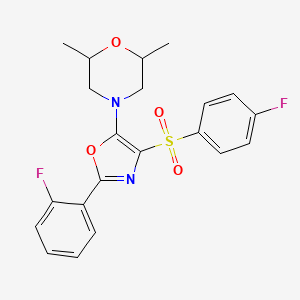
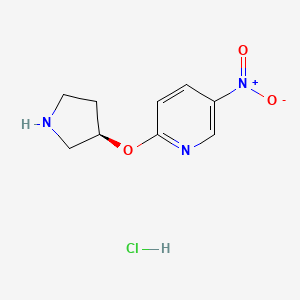
![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)
